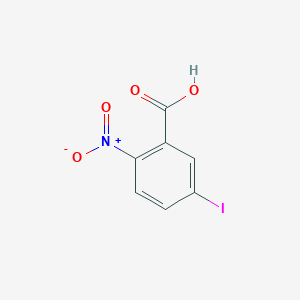

5-Iodo-2-nitrobenzoic acid

Übersicht

Beschreibung

5-Iodo-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4INO4 . It has a molecular weight of 293.02 .

Molecular Structure Analysis

The this compound molecule contains a total of 17 bond(s). There are 13 non-H bond(s), 9 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, nitro compounds in general can undergo a variety of reactions. These include direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Wissenschaftliche Forschungsanwendungen

Tissue Sulfhydryl Groups

- Application : 5-Iodo-2-nitrobenzoic acid is useful in determining sulfhydryl groups in biological materials. The compound's ability to react with blood suggests its role in splitting disulfide bonds by reduced heme (Ellman, 1959).

Synthesis of Nitroisocoumarins

- Application : This compound is involved in the synthesis of 3-aryl-5-nitroisocoumarins through the Castro–Stephens coupling followed by Cu-catalyzed ring closure. This process has implications in organic chemistry and pharmaceuticals (Woon, Dhami, Mahon, & Threadgill, 2006).

Supramolecular Assembly

- Application : this compound contributes to the formation of molecular complexes through iodo-nitro interactions. This highlights its importance in crystal engineering and material science (Ranganathan & Pedireddi, 1998).

Potential Radiosensitizing Agents

- Application : Derivatives of this compound have been synthesized and tested for their ability to selectively radiosensitize hypoxic cells to the lethal effect of radiation. This is particularly relevant in cancer therapy (Gupta et al., 1985).

Thiol-Quantification Enzyme Assays

- Application : The compound is used in assays for various enzymes where substrates release thiols through enzymatic reactions. This is crucial in biochemical research and drug screening (Maeda et al., 2005).

Hydrogen and Halogen Bonds in Crystal Engineering

- Application : The compound's interactions are important in the design of crystal structures. This is significant in the field of molecular design and materials science (Saha, Nangia, & Jaskólski, 2005).

Safety and Hazards

5-Iodo-2-nitrobenzoic acid is classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

5-Iodo-2-nitrobenzoic acid is a complex compound that interacts with various targets. Nitro compounds, a class to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Nitro compounds, including this compound, are known to undergo various reactions such as free radical reactions and nucleophilic substitutions . These reactions can lead to changes in the target molecules, potentially altering their function .

Biochemical Pathways

Nitro compounds are known to participate in various biochemical reactions and pathways

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by factors such as its solubility and stability .

Result of Action

Nitro compounds are known to have various biological effects, including antimicrobial and antifungal activities

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Additionally, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

5-iodo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOSQAPCAPOLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548519 | |

| Record name | 5-Iodo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35674-28-3 | |

| Record name | 5-Iodo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)

![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)

![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)